3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
CAS No.: 108974-29-4
VCID: VC20744131
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide is a synthetic organic compound with the molecular formula C16H24N2O. It is characterized by its structural components, including a phenyl group attached to a butanamide backbone and a 2-methylpiperidin-1-yl moiety. This compound is of interest in various chemical and pharmaceutical studies due to its potential biological activities. SynthesisThe synthesis of 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide typically involves the reaction of a suitable amine (e.g., 2-methylpiperidine) with a phenylbutanamide derivative. This process may involve alkylation or amidation reactions, depending on the starting materials and desired conditions. Detailed synthesis protocols are not readily available in the current literature, but general methods for similar compounds involve the use of coupling reagents like carbodiimides or acid chlorides. Biological ActivityWhile specific biological activity data for 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide is limited, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, piperidine-based compounds are known for their interactions with neurotransmitter systems, and phenylamide derivatives have been explored for their anticonvulsant and other neurological activities . Research Findings and Future DirectionsGiven the lack of specific research findings on 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This would involve evaluating its potential interactions with biological targets, such as receptors or enzymes, and assessing its pharmacokinetic properties. |
---|---|
CAS No. | 108974-29-4 |
Product Name | 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide |
Molecular Formula | C16H24N2O |
Molecular Weight | 260.37 g/mol |
IUPAC Name | 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide |
Standard InChI | InChI=1S/C16H24N2O/c1-13-8-6-7-11-18(13)14(2)12-16(19)17-15-9-4-3-5-10-15/h3-5,9-10,13-14H,6-8,11-12H2,1-2H3,(H,17,19) |
Standard InChIKey | ZJMPXXSPWMRTMS-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C(C)CC(=O)NC2=CC=CC=C2 |
Canonical SMILES | CC1CCCCN1C(C)CC(=O)NC2=CC=CC=C2 |
Synonyms | 1-Piperidinepropionanilide, beta,2-dimethyl- |
PubChem Compound | 3065814 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume